Fulvestrant - 129453-61-8

Fulvestrant

Catalog Number: EVT-288075
CAS Number: 129453-61-8
Molecular Formula: C32H47F5O3S
Molecular Weight: 606.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fulvestrant is a synthetic estrogen receptor (ER) antagonist classified as a selective estrogen receptor downregulator (SERD). [, , , , , , , ] Unlike selective estrogen receptor modulators (SERMs) like Tamoxifen, Fulvestrant demonstrates no known agonist activity. [, , ] This characteristic classifies it as a “pure antiestrogen”. [] Fulvestrant plays a crucial role in scientific research, particularly in the field of oncology, serving as a valuable tool for studying estrogen-dependent signaling pathways and developing novel therapies for hormone-receptor-positive breast cancer. [, , , , , , , , , , , , , ]

Synthesis Analysis

While the provided papers don't offer a detailed synthesis pathway for Fulvestrant, paper [] alludes to the development of orally bioavailable prodrugs. This paper mentions appending "structurally diverse pro-moieties" to Fulvestrant to enhance its solubility and ADME (absorption, distribution, metabolism, excretion) profile. This suggests modifications to the parent Fulvestrant molecule to improve its pharmaceutical properties.

Molecular Structure Analysis

Fulvestrant exhibits a steroidal structure. [] This structure allows it to bind competitively to the estrogen receptor (ER) with a significantly higher affinity compared to Tamoxifen. [] This strong binding interaction forms the basis of Fulvestrant's mechanism of action.

Mechanism of Action

Fulvestrant exerts its anti-cancer activity by acting as a pure antagonist of the estrogen receptor (ER). [, , , , ] It binds to ER with high affinity, surpassing that of Tamoxifen. [, , ] This binding triggers a cascade of events:

  • ER Degradation: Upon binding, Fulvestrant promotes the degradation of the ER, leading to a decrease in its cellular levels. [, , ] This degradation occurs through the ubiquitin-proteasome pathway. []
  • Progesterone Receptor Downregulation: As a direct consequence of reduced ER levels, the expression of the progesterone receptor (PgR) is also diminished. [, ]
  • Inhibition of ER Signaling: Fulvestrant effectively blocks the binding of estrogen to the ER, preventing the activation of downstream signaling pathways crucial for cancer cell proliferation and survival. [, , , ]
Applications
  • In vitro studies: Fulvestrant serves as a valuable tool for investigating the molecular mechanisms underlying estrogen-dependent signaling in breast cancer cell lines. [, , , , , , ] It helps elucidate the role of ER in cancer cell proliferation, survival, and response to therapy.
  • In vivo studies: Fulvestrant is used extensively in preclinical animal models, particularly xenograft models of breast cancer, to evaluate its efficacy and investigate potential mechanisms of action and resistance. [, , , , , ] These studies provide critical insights for clinical trial design and patient selection.
  • Biomarker discovery: Research involving Fulvestrant contributes to identifying potential biomarkers for predicting treatment response and resistance. [, , , , ] For instance, studies have explored the correlation between ER expression levels and sensitivity to Fulvestrant.
  • Drug combination studies: Fulvestrant is being investigated in combination with other targeted therapies, such as CDK4/6 inhibitors and mTOR inhibitors, to overcome endocrine resistance and improve treatment outcomes. [, , , , , ]
Future Directions
  • Overcoming resistance: Further investigation is crucial to understand and overcome resistance mechanisms to Fulvestrant, such as ESR1 mutations, ER-independent growth pathways, and alterations in the tumor microenvironment. [, , , , , ]
  • Developing novel drug delivery systems: Efforts to improve the bioavailability and pharmacokinetic profile of Fulvestrant, such as developing oral formulations or targeted delivery systems, could enhance patient convenience and potentially improve treatment outcomes. []
  • Expanding clinical applications: Exploring the potential use of Fulvestrant in other hormone-dependent cancers, such as endometrial cancer or ovarian cancer, could open new avenues for therapeutic intervention. []
  • Personalized medicine: Integrating molecular profiling and biomarker analysis into clinical practice could help identify patients most likely to benefit from Fulvestrant therapy and tailor treatment strategies based on individual tumor characteristics. [, , , , ]

Properties

CAS Number

129453-61-8

Product Name

Fulvestrant

IUPAC Name

(7R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C32H47F5O3S

Molecular Weight

606.8 g/mol

InChI

InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29?,30+,41?/m1/s1

InChI Key

VWUXBMIQPBEWFH-LQKBAPIOSA-N

SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Solubility

6.72e-03 g/L

Synonyms

7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)estra-1,3,5(10)-triene-3,17-diol
Faslodex
fulvestrant
ICI 182,780
ICI 182780
ICI-182780
ICI182780
ZM 182780
ZM-182780
ZM182780

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Isomeric SMILES

C[C@]12CC[C@H]3C([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.